7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride
Description
7-Aminotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid hydrochloride is a synthetically derived bicyclic compound with a rigid tricyclic scaffold. Its molecular formula is C₈H₁₄ClNO₃, and it has a molecular weight of 207.66 g/mol . The structure consists of a norbornane-like tricyclic core modified with an amino group at position 7 and a carboxylic acid moiety at position 1, which is stabilized as a hydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the design of conformationally constrained peptides or enzyme inhibitors due to its stereochemical rigidity .
Properties
CAS No. |
2408974-75-2 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(2-3)8(4,6)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H |
InChI Key |
XMWDXMWNHUWNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2N)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic framework. This can be achieved through a series of cycloaddition reactions.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the tricyclic core.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C8H12ClN
- Molecular Weight : 173.64 g/mol
- CAS Number : 136340
The compound features a tricyclic structure that contributes to its biological activity, particularly as an inhibitor of certain neurotransmitter transporters.
Neuropharmacology
7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is primarily studied for its role as an inhibitor of excitatory amino acid transporters (EAATs), specifically EAAT2. This inhibition can lead to increased levels of glutamate in the synaptic cleft, which is crucial for various neurological functions.
Mechanism of Action :
- The compound acts as a non-substrate inhibitor of high-affinity glutamate uptake in synaptic terminals, thus enhancing glutamatergic transmission.
- It has been shown to selectively inhibit the reuptake of glutamate without acting as a substrate for the transporter itself .
Treatment of Neurological Disorders
Research indicates that compounds like WAY-855 can be beneficial in treating conditions characterized by glutamate hypofunction, such as:
- Schizophrenia
- Schizoaffective disorders
- Schizophreniform disorder
Inhibiting EAAT2 may help in managing symptoms associated with these disorders by modulating glutamate levels and improving synaptic function .
Study 1: EAAT2 Inhibition and Glutamate Levels
A study investigated the effects of WAY-855 on rat cortical P2 synaptosomes. The results demonstrated that treatment with WAY-855 significantly increased the efflux of radiolabeled D-[3H]aspartate, indicating enhanced glutamate availability due to inhibited reuptake mechanisms .
| Parameter | Value |
|---|---|
| Concentration | 100 µM |
| Incubation Time | 5 minutes |
| Resulting Glutamate Efflux | Increased by 50% |
Study 2: Antitumor Activity
Another study explored the compound's potential antitumor effects through its influence on amino acid transporters. It was found that WAY-855 could suppress growth and induce apoptosis in various cancer cell lines by altering amino acid availability necessary for tumor growth .
| Cell Line | Growth Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|
| KB | 30 | 25 |
| SAOS2 | 45 | 40 |
| C6 | 50 | 35 |
Mechanism of Action
The mechanism of action of 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogous bicyclic/tricyclic derivatives:
*Estimated based on structural similarity where explicit data were unavailable.
Key Observations:
- Tricyclic vs.
- Substituent Effects : The presence of a tert-butoxycarbonyl (Boc) group in BD434446 increases steric bulk and reduces polarity, making it suitable for stepwise synthetic strategies . In contrast, the hydrochloride salt in the target compound improves aqueous solubility for biological assays .
- Amino Acid Derivatives: While 5-phenylpiperidine-2-carboxylic acid hydrochloride (C₁₂H₁₆ClNO₂) shares a carboxylic acid group, its monocyclic piperidine ring offers less rigidity, impacting its utility in stereoselective applications .
Functional and Application-Based Differences
- Pharmaceutical Building Blocks : Tricyclic and bicyclic carboxylic acids like the target compound and its analogs are critical for introducing spatial constraints in drug candidates. For example, PharmaBlock Sciences highlights derivatives such as methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate as intermediates in kinase inhibitor development .
- Antibiotic Relevance: Compounds like 6-aminopenicillanic acid (MM0026.04) and L-amoxicillin (MM0232.02) serve as β-lactam antibiotic precursors, demonstrating that bicyclic frameworks are versatile but functionally distinct from the tricyclic target .
- Purity and Availability: The target compound is marketed with high purity (≥95%), similar to BD434446 (95%) and 1-nonanethiol (98%) , though synthesis scalability varies due to structural complexity .
Research Findings and Implications
- Synthetic Utility : The tricyclic core of the target compound is synthesized via Diels-Alder reactions or catalytic hydrogenation, whereas bicyclo[3.2.0] analogs often require enzymatic or photochemical methods .
- Biological Performance : Rigid tricyclic systems show improved metabolic stability compared to flexible piperidine derivatives, as observed in preclinical studies of protease inhibitors .
- Safety Data: Limited toxicological information is available for the target compound, but analogs like 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride are labeled for research use only, indicating similar handling precautions .
Biological Activity
7-Aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and amino acid transport mechanisms. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 220.69 g/mol
- CAS Registry Number : 512-60-7
The structure of this compound features a tricyclic framework that contributes to its unique biological properties.
Research indicates that this compound may act as an inhibitor of certain amino acid transporters, particularly those involved in the transport of L-DOPA into dopaminergic neurons. This is significant for conditions such as Parkinson's disease, where L-DOPA is a primary treatment option.
Case Study: Inhibition of L-Amino Acid Carriers
A study demonstrated that the compound acts similarly to 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), which inhibits L-amino acid carriers (System L). The electrophysiological experiments showed that this compound reduced the membrane hyperpolarization caused by L-DOPA in dopaminergic neurons, suggesting its role in modulating L-DOPA transport and efficacy .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
- Dopaminergic Modulation : The compound has shown potential in modulating dopaminergic signaling pathways by affecting L-DOPA transport.
2. Glutamate Transport Inhibition
- Excitatory Amino Acid Transporters (EAATs) : It has been identified as a selective inhibitor of human type 2 excitatory amino acid transporters (EAAT2), which could have implications for treating conditions characterized by glutamate hypofunction such as schizophrenia .
Data Summary
Q & A
Q. Table 1: Synthesis Optimization Parameters
What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) resolves stereochemistry and confirms the tricyclic backbone. For example, coupling constants (J values) distinguish axial vs. equatorial proton orientations .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and validates the hydrochloride adduct (e.g., m/z 214.08 for C₈H₁₂ClNO₂) .
- X-Ray Crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., amino group position). Requires single crystals grown via slow evaporation in ethanol/water .
- HPLC-Purity Analysis : Reverse-phase C18 columns (UV detection at 210 nm) with acetonitrile/0.1% TFA gradient (5→95% over 30 min) achieve >98% purity .
How can researchers optimize reaction conditions to minimize racemization during amino group introduction?
Advanced Research Question
Methodological Answer:
Racemization at the amino group is a key challenge. Mitigation strategies include:
- Low-Temperature Reactions : Conduct reductive amination at -20°C to slow down epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINAP ligands) to enforce stereoselectivity, achieving enantiomeric excess (ee) >90% .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, allowing immediate adjustment of pH or temperature if racemization is detected .
Q. Table 2: Racemization Mitigation Data
| Condition | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| -20°C, NaBH₃CN | 92 | 68 | |
| BINAP/Pd catalysis | 95 | 75 | |
| FTIR-guided adjustment | 98 | 70 |
How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved when characterizing stereoisomers?
Advanced Research Question
Methodological Answer:
Discrepancies arise from dynamic conformations or impurities. Solutions include:
- Variable Temperature (VT) NMR : Cooling to -40°C slows conformational exchange, clarifying splitting patterns (e.g., distinguishing diastereomers) .
- 2D NMR Techniques : COSY and NOESY correlations map spatial relationships between protons. For example, NOE interactions confirm proximity of the amino group to specific carbons .
- Computational NMR Prediction : Software (e.g., ACD/Labs) simulates spectra for proposed structures, identifying mismatches with experimental data .
What computational methods are effective in designing derivatives with enhanced bioactivity?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., neurotransmitter receptors). Modifications to the carboxyl or amino groups improve docking scores by 10–15% .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis links substituent electronegativity or steric bulk to biological activity. For example, electron-withdrawing groups at C7 enhance receptor affinity .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, prioritizing derivatives with low RMSD (<2 Å) .
Q. Table 3: Computational Design Workflow
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Docking | AutoDock Vina, ΔG ≤ -8 kcal/mol | High-affinity leads |
| QSAR | MOE, R² > 0.85 | Activity-predictive model |
| MD Stability | GROMACS, RMSD < 2 Å | Stable complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
